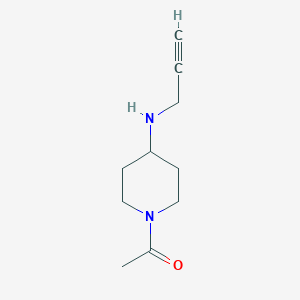
O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine: is an organic compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol It is characterized by the presence of a hydroxylamine group attached to a methoxyphenyl ethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
O-Alkylation of Hydroxylamines: One common method involves the O-alkylation of hydroxylamines.
Aryl Substitution: Hydroxylamines can be arylated using diaryliodonium salts to produce O-arylhydroxylamines. This method is efficient and provides high yields.
Industrial Production Methods: Industrial production methods for O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine can undergo oxidation reactions to form oximes.
Reduction: It can be reduced to form corresponding amines.
Substitution: The compound can participate in substitution reactions, particularly O-alkylation and O-arylation.
Common Reagents and Conditions:
Oxidation: Zinc oxide, m-CPBA (meta-Chloroperoxybenzoic acid).
Reduction: Hydride reducing agents.
Substitution: Diaryliodonium salts, methanesulfonates.
Major Products:
Oximes: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
O-arylhydroxylamines: Formed through aryl substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine is used as a building block in the synthesis of various organic compounds.
Biology and Medicine:
Potential Therapeutic Agents:
Industry:
Chemical Manufacturing: It can be used in the production of fine chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine involves its reactivity as a nucleophile. The hydroxylamine group can participate in nucleophilic addition reactions with carbonyl compounds to form oximes . This reactivity is facilitated by the electron-donating methoxy group on the phenyl ring, which stabilizes the intermediate formed during the reaction .
Comparación Con Compuestos Similares
- O-(1-Phenylethyl)hydroxylamine
- O-(1-(4-Methylphenyl)ethyl)hydroxylamine
- O-(1-(4-Chlorophenyl)ethyl)hydroxylamine
Comparison:
- O-(1-(4-Methoxyphenyl)ethyl)hydroxylamine is unique due to the presence of the methoxy group, which enhances its nucleophilicity and stability compared to its analogs .
- The methoxy group also influences the compound’s reactivity and potential applications in organic synthesis and medicinal chemistry .
Propiedades
Fórmula molecular |
C9H13NO2 |
|---|---|
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
O-[1-(4-methoxyphenyl)ethyl]hydroxylamine |
InChI |
InChI=1S/C9H13NO2/c1-7(12-10)8-3-5-9(11-2)6-4-8/h3-7H,10H2,1-2H3 |
Clave InChI |
VXQNMQZALRGTNG-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)OC)ON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid](/img/structure/B11755165.png)
![1-Fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B11755168.png)
![1-(4,6-Dimethoxybenzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B11755171.png)
![Methyl 5-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate](/img/structure/B11755176.png)
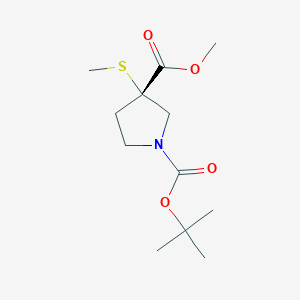

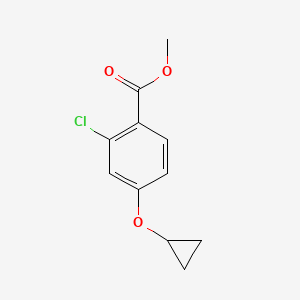

![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11755206.png)

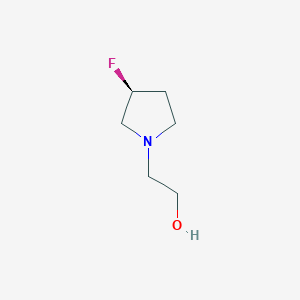
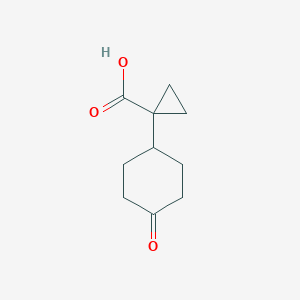
![{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11755237.png)
